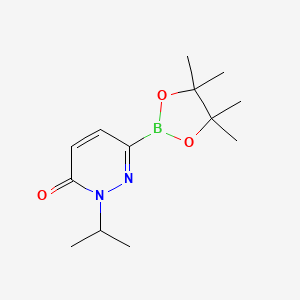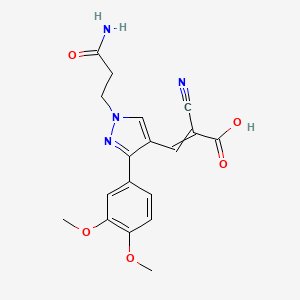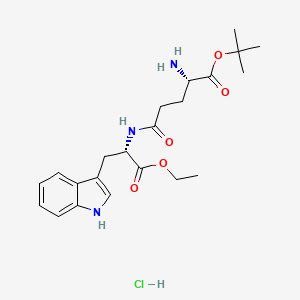
L-Glu(L-trp-oet)-otbu(hcl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“L-Glu(L-trp-oet)-otbu(hcl)” is a synthetic compound that belongs to the class of peptide derivatives. It is composed of L-glutamic acid (L-Glu) and L-tryptophan ethyl ester (L-trp-oet), with an additional tert-butyl ester (otbu) group and hydrochloride (hcl) salt. This compound is of interest in various fields such as medicinal chemistry, biochemistry, and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “L-Glu(L-trp-oet)-otbu(hcl)” typically involves the following steps:
Protection of Functional Groups: Protecting the amino and carboxyl groups of L-glutamic acid and L-tryptophan to prevent unwanted side reactions.
Coupling Reaction: Using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the peptide bond between L-glutamic acid and L-tryptophan ethyl ester.
Deprotection: Removing the protecting groups under specific conditions to yield the desired compound.
Formation of Hydrochloride Salt: Treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tryptophan moiety.
Reduction: Reduction reactions may target the carboxyl groups or other functional groups.
Substitution: Substitution reactions can occur at various positions depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of tryptophan, while reduction may produce reduced forms of the carboxyl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex peptides and proteins.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating diseases or as a drug delivery agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “L-Glu(L-trp-oet)-otbu(hcl)” involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
L-Glu(L-trp)-otbu(hcl): Lacks the ethyl ester group.
L-Glu(L-trp-oet)-otbu: Lacks the hydrochloride salt.
L-Glu(L-trp-oet)-otbu(hbr): Contains a bromide salt instead of hydrochloride.
Uniqueness
“L-Glu(L-trp-oet)-otbu(hcl)” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C22H32ClN3O5 |
|---|---|
Molecular Weight |
454.0 g/mol |
IUPAC Name |
tert-butyl (2S)-2-amino-5-[[(2S)-1-ethoxy-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride |
InChI |
InChI=1S/C22H31N3O5.ClH/c1-5-29-21(28)18(12-14-13-24-17-9-7-6-8-15(14)17)25-19(26)11-10-16(23)20(27)30-22(2,3)4;/h6-9,13,16,18,24H,5,10-12,23H2,1-4H3,(H,25,26);1H/t16-,18-;/m0./s1 |
InChI Key |
FPHIZGLQXQMOLY-AKXYIILFSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CC[C@@H](C(=O)OC(C)(C)C)N.Cl |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CCC(C(=O)OC(C)(C)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


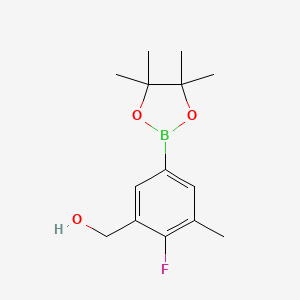
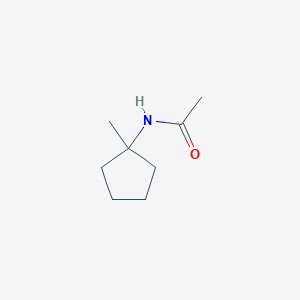
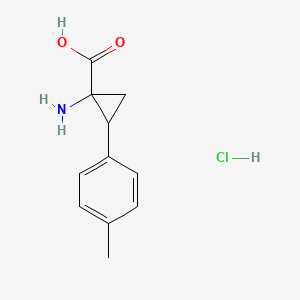
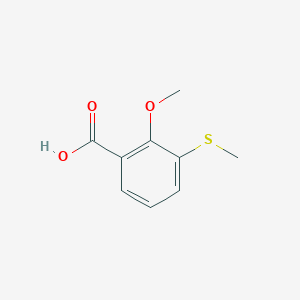
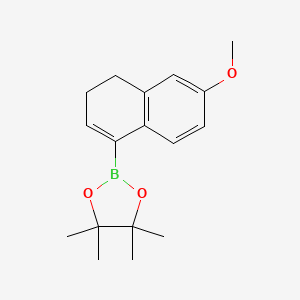
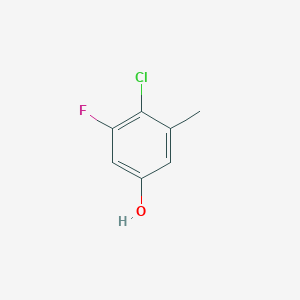
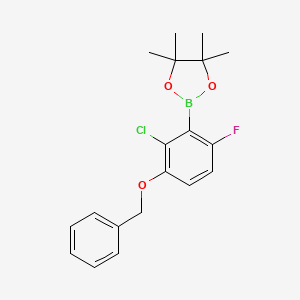
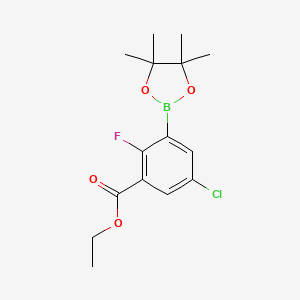
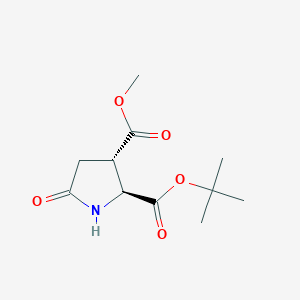
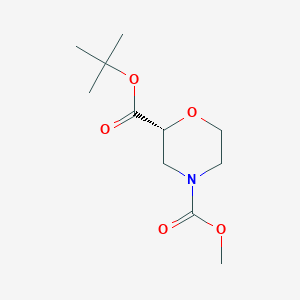
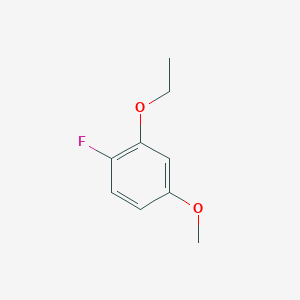
![Tert-butyl 6-bromo-8-methoxy-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate](/img/structure/B14027708.png)
